Cas no 99665-70-0 (Ethyl 5-hydroxy-2-iodobenzoate)

Ethyl 5-hydroxy-2-iodobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-hydroxy-2-iodobenzoate
- 2-Hexynoic acid,5-hydroxy-,ethyl ester
- 5-hydroxy-2-iodobenzoic acid ethyl ester
- 5-Hydroxyhex-2-in-1-saeureethylester
- 5-Hydroxy-hex-2-insaeure-aethylester
- 5-hydroxy-hex-2-ynoic acid ethyl ester
- ethyl 5-hydroxy-2-hexynoate
- 99665-70-0
- ethyl5-hydroxy-2-iodobenzoate
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- Inchi: InChI=1S/C9H9IO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3
- InChI Key: BXQKOHCATJNBOZ-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=C(C=CC(=C1)O)I
Computed Properties
- Exact Mass: 291.96000
- Monoisotopic Mass: 291.95964g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53000
- LogP: 2.17350
Ethyl 5-hydroxy-2-iodobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM155598-1g |
ethyl 5-hydroxy-2-iodobenzoate |
99665-70-0 | 95% | 1g |
$380 | 2021-06-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201991-25g |
Ethyl 5-hydroxy-2-iodobenzoate |
99665-70-0 | 97% | 25g |
¥4000.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201991-5g |
Ethyl 5-hydroxy-2-iodobenzoate |
99665-70-0 | 97% | 5g |
¥1200.00 | 2024-04-23 | |
1PlusChem | 1P00IKSC-1g |
Benzoic acid, 5-hydroxy-2-iodo-, ethyl ester |
99665-70-0 | 95% | 1g |
$723.00 | 2025-03-01 | |
Alichem | A019096216-1g |
Ethyl 5-hydroxy-2-iodobenzoate |
99665-70-0 | 95% | 1g |
$344.40 | 2023-08-31 | |
A2B Chem LLC | AI65948-1g |
Ethyl 5-hydroxy-2-iodobenzoate |
99665-70-0 | 95% | 1g |
$695.00 | 2024-07-18 | |
Chemenu | CM155598-1g |
ethyl 5-hydroxy-2-iodobenzoate |
99665-70-0 | 95% | 1g |
$*** | 2023-04-18 | |
Chemenu | CM155598-5g |
ethyl 5-hydroxy-2-iodobenzoate |
99665-70-0 | 95% | 5g |
$*** | 2023-04-18 | |
Chemenu | CM155598-10g |
ethyl 5-hydroxy-2-iodobenzoate |
99665-70-0 | 95% | 10g |
$*** | 2023-04-18 | |
1PlusChem | 1P00IKSC-100mg |
Benzoic acid, 5-hydroxy-2-iodo-, ethyl ester |
99665-70-0 | 95% | 100mg |
$88.00 | 2025-03-01 |
Ethyl 5-hydroxy-2-iodobenzoate Related Literature
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
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5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
Additional information on Ethyl 5-hydroxy-2-iodobenzoate
Ethyl 5-Hydroxy-2-Iodobenzoate: A Comprehensive Overview
Ethyl 5-hydroxy-2-iodobenzoate (CAS No. 99665-70-0) is a compound that has garnered significant attention in the field of biomedical research due to its potential applications in pharmaceuticals, antimicrobial agents, and cancer therapy. This molecule belongs to the class of aromatic esters and exhibits unique structural features, including the presence of an iodine atom at position 2 and a hydroxyl group at position 5 on the benzene ring.
The compound's structure makes it a promising candidate for drug development, as it can serve as a precursor for various bioactive molecules. Recent studies have highlighted its potential in targeted cancer therapy, where the iodine substituent plays a critical role in radiofrequency ablation and anticancer activity. Additionally, the ethoxy group attached to the carboxylate provides enhanced solubility and bioavailability, making it an attractive choice for oral administration.
Ethyl 5-hydroxy-2-iodobenzoate has been extensively studied in in vitro and in vivo models to evaluate its antimicrobial properties. Research indicates that the compound exhibits potent bacterial inhibition against a range of gram-positive and gram-negative pathogens, including Staphylococcus aureus and Escherichia coli. This makes it a potential candidate for developing novel antibiotics to combat antibiotic resistance.
One of the most exciting developments involving this compound is its application in nanomedicine. Recent advancements have demonstrated that Ethyl 5-hydroxy-2-iodobenzoate can be incorporated into liposomal formulations and polymer nanoparticles, enhancing its targeted delivery to specific tissues. This approach not only improves therapeutic efficacy but also minimizes systemic toxicity, making it a promising tool in precision medicine.
Furthermore, the compound's hydroxyl group at position 5 has been implicated in its anti-inflammatory activity. Preclinical studies have shown that Ethyl 5-hydroxy-2-iodobenzoate can modulate COX-2 expression and inhibit NF-κB signaling, thereby reducing inflammation in various disease models. This dual functionality—antimicrobial and anti-inflammatory—positions it as a versatile compound with broad therapeutic potential.
Recent breakthroughs in crystallography have provided new insights into the molecular interactions of Ethyl 5-hydroxy-2-iodobenzoate with its targets. High-resolution X-ray crystallography studies have revealed that the compound binds to specific pockets in enzymes and receptors, enabling researchers to design more effective inhibitors. These findings underscore the importance of structure-based drug design in harnessing the therapeutic potential of this molecule.
Another area of active research is the exploration of Ethyl 5-hydroxy-2-iodobenzoate's role in radiation therapy. The presence of iodine allows for radiofrequency ablation, a technique that uses heat generated by microwave energy to destroy cancer cells while sparing healthy tissues. This approach has shown remarkable promise in treating solid tumors, particularly in the liver and lung.
Moreover, the compound's ethoxy group enhances its pharmacokinetic properties, allowing for sustained release in the body. This characteristic makes it an ideal candidate for controlled drug delivery systems, such as biodegradable implants and sustained-release patches.
In conclusion, Ethyl 5-hydroxy-2-iodobenzoate (CAS No. 99665-70-0) is a multifaceted compound with significant potential in biomedical applications. Its unique structure, combined with its antimicrobial, anti-inflammatory, and anticancer properties, positions it as a valuable tool in the development of next-generation therapies. As research continues to uncover new mechanisms of action and delivery methods, this compound is poised to make a profound impact on global health.
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